
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide is a triterpenoid compound Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route often includes acetylation and hydroxylation reactions. For instance, one common method involves the acetylation of a triterpenoid precursor followed by selective hydroxylation at the 12alpha position. The reaction conditions usually require the use of specific catalysts and solvents to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as plants that naturally produce triterpenoids. The extraction process is followed by purification steps, including chromatography, to isolate the desired compound. Alternatively, industrial synthesis may employ optimized synthetic routes that are scalable and cost-effective .
化学反応の分析
Types of Reactions
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the removal of oxygen-containing groups .
科学的研究の応用
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide has several applications in scientific research:
Chemistry: It is used as a model compound to study triterpenoid synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
作用機序
The mechanism of action of 3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
- 3beta-Acetoxy-2alpha,19alpha-dihydroxy-11alpha,12alpha-epoxy-ursan-28,13beta-olide
- 2alpha-Acetoxy-3beta,19alpha-dihydroxy-11alpha,12alpha-epoxy-ursan-28,13beta-olide
- 2-O-acetyl-euscaphic acid
Uniqueness
3beta-Acetoxy-12alpha-hydroxyoleanan-13beta,28-olide is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C32H50O5 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC名 |
[(1S,4S,5R,13R,17S)-16-hydroxy-4,5,9,9,13,20,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl] acetate |
InChI |
InChI=1S/C32H50O5/c1-19(33)36-24-10-11-28(6)20(27(24,4)5)9-12-29(7)21(28)17-23(34)32-22-18-26(2,3)13-15-31(22,25(35)37-32)16-14-30(29,32)8/h20-24,34H,9-18H2,1-8H3/t20?,21?,22?,23?,24?,28-,29+,30-,31-,32+/m0/s1 |
InChIキー |
SFSFDBPTPLSWRM-DWRPWKLESA-N |
異性体SMILES |
CC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC([C@@]45[C@]3(CC[C@@]6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C |
正規SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(C45C3(CCC6(C4CC(CC6)(C)C)C(=O)O5)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


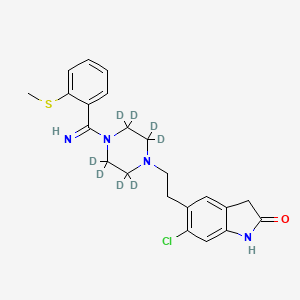
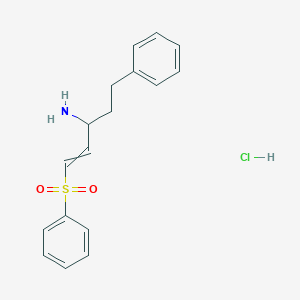
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
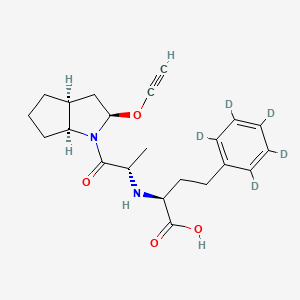

![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
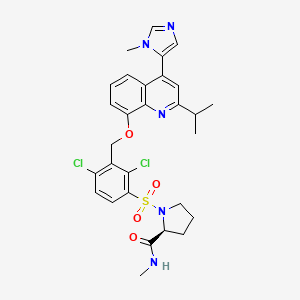
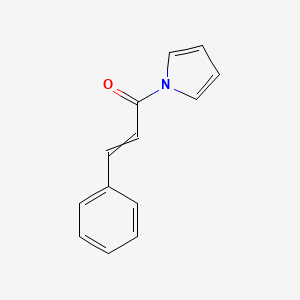
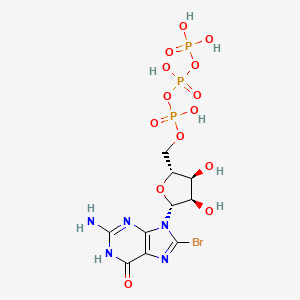
![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
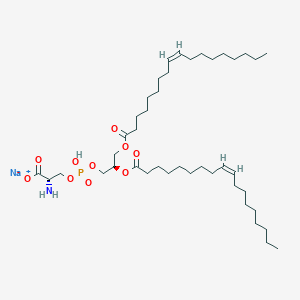
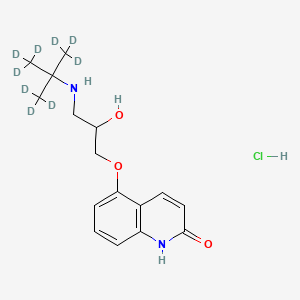
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)
![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)
